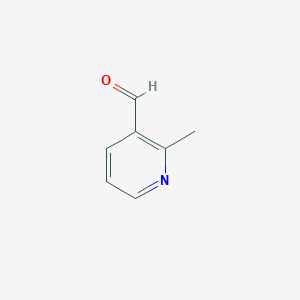

2-Methylnicotinaldehyde

Beschreibung

2-Methylnicotinaldehyde (CAS: 60032-57-7) is a pyridine derivative with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol. It is characterized by a methyl substituent at the 2-position and an aldehyde group at the 3-position of the pyridine ring. Key physicochemical properties include a density of 1.106 g/mL at 25°C, a boiling point of 94°C (at 12 Torr), and a melting point of 242°C (decomposition) . The compound is hygroscopic and typically stored at 2–8°C to maintain stability. It is widely used in organic synthesis, particularly as a precursor in the preparation of bioactive molecules such as TAK1 inhibitors (e.g., compound 13o) .

Hazard profiles include acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating stringent safety protocols during handling .

Eigenschaften

IUPAC Name |

2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-7(5-9)3-2-4-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPHASLIZOEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454518 | |

| Record name | 2-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60032-57-7 | |

| Record name | 2-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-carboxaldehdye | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylnicotinaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromo-2-methylpyridine with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. This reaction yields this compound after subsequent workup .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in bulk for research purposes. Companies like ChemScene and Ambeed offer custom synthesis and bulk manufacturing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylnicotinic acid.

Reduction: It can be reduced to form 2-methylnicotinyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.

Major Products Formed:

Oxidation: 2-Methylnicotinic acid.

Reduction: 2-Methylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and interactions.

Medicine: Research has explored its potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-methylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. It can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Methoxy-5-methylnicotinaldehyde

- Structure : Differs from 2-Methylnicotinaldehyde by a methoxy group at position 2 and an additional methyl group at position 3.

- Molecular Formula: C₈H₉NO₂ (MW: 151.16 g/mol) .

- Properties : Higher molecular weight and polarity compared to this compound due to the methoxy substituent, which may alter solubility and reactivity .

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde

- Structure : Features a 2-methoxyphenyl group at position 6 of the pyridine ring, in addition to the 2-methyl and 3-aldehyde groups.

- Status : Discontinued commercially, limiting accessible data on its applications or properties. The bulky aryl substituent likely reduces solubility in polar solvents compared to this compound .

Methyl 2-(Hydroxymethyl)nicotinate

- Structure : An ester derivative with a hydroxymethyl group at position 2 and a methyl ester at position 3.

- Applications : Used as a pharmaceutical intermediate, diverging from this compound’s role in kinase inhibitor synthesis. The ester and hydroxymethyl groups enhance its utility in esterification and hydrolysis reactions .

- Synthesis : Prepared via hydrolysis of methyl 2-(acetoxymethyl)nicotinate, highlighting functional group interchangeability compared to aldehyde-based routes for this compound .

2-Nitrocinnamaldehyde

- Structure : A nitro-substituted cinnamaldehyde, unrelated to pyridine derivatives but included for handling comparison.

- Handling : Shares safety protocols with this compound, such as ventilation requirements and PPE (e.g., gloves, eye protection). However, its nitro group increases explosivity risks, necessitating inert storage conditions .

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound’s aldehyde group enables Knoevenagel condensations, as demonstrated in the synthesis of acrylamide derivatives (e.g., compound 13o) with potent TAK1 inhibitory activity .

- Reactivity Trends: The electron-withdrawing pyridine ring in this compound enhances aldehyde electrophilicity compared to non-aromatic aldehydes, facilitating nucleophilic additions. In contrast, methoxy or hydroxymethyl substituents in analogs modulate electronic effects, altering reaction kinetics .

- Safety Considerations : While this compound requires standard aldehyde precautions (e.g., avoiding inhalation), nitro-substituted analogs like 2-Nitrocinnamaldehyde demand stricter controls due to higher instability .

Biologische Aktivität

2-Methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound features a methyl group at the 2-position of the nicotinaldehyde framework. Its molecular formula is with a molecular weight of approximately 119.14 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Ragan et al. (2002) demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HCT116 cells, with an IC50 value of approximately 15 µM. The compound also increased reactive oxygen species (ROS) production, contributing to oxidative stress-mediated apoptosis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses or cancer progression.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.

- Oxidative Stress Induction : By increasing ROS levels, it triggers apoptotic pathways in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.